molecular formula C32H28ClN5 B15082774 11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15082774
M. Wt: 518.0 g/mol
InChI Key: VHYDLMBFYLSAKH-UHFFFAOYSA-N
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Description

11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzimidazole moiety

Preparation Methods

The synthesis of 11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the body, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to these receptors, while the benzimidazole moiety can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

The uniqueness of 11-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its combination of structural elements, which may confer unique pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C32H28ClN5

Molecular Weight

518.0 g/mol

IUPAC Name

16-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C32H28ClN5/c33-24-15-13-23(14-16-24)30(22-7-2-1-3-8-22)36-17-19-37(20-18-36)32-26-10-6-9-25(26)27(21-34)31-35-28-11-4-5-12-29(28)38(31)32/h1-5,7-8,11-16,30H,6,9-10,17-20H2

InChI Key

VHYDLMBFYLSAKH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=C(C=C7)Cl)C#N

Origin of Product

United States

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